molecular formula C17H27NO5 B5223170 oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine

oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine

Cat. No.: B5223170
M. Wt: 325.4 g/mol
InChI Key: OBMOUCSOSINHLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of oxalic acid with the amine derivative. One common method is the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method is sustainable and generates hydrogen gas as a byproduct. The reaction conditions usually involve moderate temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of oxalic acid often involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. The amine derivative can be synthesized through various organic reactions, including the alkylation of amines with alkyl halides or the reduction of nitriles .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine is unique due to its combination of a simple dicarboxylic acid with a complex amine derivative. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-5-6-9-16-10-11-17-15-13(3)8-7-12(2)14(15)4;3-1(4)2(5)6/h7-8,16H,5-6,9-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMOUCSOSINHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=CC(=C1C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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